[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane
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Overview
Description
[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane is a complex organic compound characterized by the presence of a benzothiazole ring, a sulfonyl group, and a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the condensation of 2-aminobenzenethiol with nitriles under copper-catalyzed conditions . The resulting benzothiazole intermediate is then subjected to further functionalization to introduce the sulfonyl and trimethylsilane groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The exact methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzothiazole ring.
Scientific Research Applications
[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane has several applications in scientific research:
Biology: It may be used in the study of biological systems, particularly in the development of probes or inhibitors targeting specific enzymes or pathways.
Industry: The compound’s unique properties make it useful in various industrial processes, including the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonyl group may also play a role in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (benzothiazol-2-ylsulfonyl)acetate
- (2R)-5-(1,3-benzothiazol-2-ylsulfonyl)-2-methyl-1,2-pentanediol
- 6-hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile
Uniqueness
[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane is unique due to its combination of a benzothiazole ring, a sulfonyl group, and a trimethylsilane group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
213978-43-9 |
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Molecular Formula |
C16H21NO3S2Si |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane |
InChI |
InChI=1S/C16H21NO3S2Si/c1-20-13(8-7-11-23(2,3)4)12-22(18,19)16-17-14-9-5-6-10-15(14)21-16/h5-6,9-10,13H,8,12H2,1-4H3/t13-/m1/s1 |
InChI Key |
RDYZTEHPLZOTTC-CYBMUJFWSA-N |
Isomeric SMILES |
CO[C@H](CC#C[Si](C)(C)C)CS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Canonical SMILES |
COC(CC#C[Si](C)(C)C)CS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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